molecular formula C15H12N6O3S B5430960 N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No.: B5430960
M. Wt: 356.4 g/mol
InChI Key: IPSZZYXHAOQNRB-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is a heterocyclic compound featuring a tetrazole-thioacetamide scaffold linked to a 3-nitrophenyl group. Tetrazole derivatives are renowned for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . This compound’s structure combines electron-withdrawing (nitro) and aromatic (phenyl) moieties, which may enhance its stability and interaction with biological targets.

Properties

IUPAC Name

N-(3-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O3S/c22-14(16-11-5-4-8-13(9-11)21(23)24)10-25-15-17-18-19-20(15)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSZZYXHAOQNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is a synthetic organic compound notable for its unique structural features, including a nitrophenyl group and a tetrazole moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology. The presence of both the nitro and tetrazole groups contributes to its reactivity and biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N6O3S, with a molecular weight of approximately 356.36 g/mol. Its structure is characterized by:

  • Nitrophenyl Group : Enhances electron-withdrawing properties.
  • Tetrazole Moiety : Often associated with diverse biological activities.
  • Thioether Linkage : Critical for its chemical reactivity.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC15H12N6O3S
Molecular Weight356.36 g/mol
Functional GroupsNitro, Tetrazole, Thioether

Pharmacological Potential

Research indicates that compounds containing tetrazole rings often exhibit various biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound have been explored through various studies.

Anticancer Activity

A study assessed the compound's cytotoxic effects on different cancer cell lines using the MTT assay. The results indicated significant antiproliferative activity, with IC50 values suggesting effectiveness comparable to established anticancer agents.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Comparison to Doxorubicin
Jurkat23.30 ± 0.35Less than Doxorubicin
HT-29>1000Not comparable

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The nitro group may enhance binding affinity to enzymes or receptors involved in cancer pathways, while the tetrazole moiety can participate in hydrogen bonding and π-π interactions.

Study 1: Antimicrobial Activity

In a recent investigation, the antimicrobial efficacy of the compound was evaluated against various Gram-positive and Gram-negative bacteria. The results demonstrated significant antibacterial activity, attributed to the presence of the nitro group, which is known to enhance antimicrobial properties.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted that modifications in the phenyl ring significantly influence biological activity. Substituents such as electron-donating or electron-withdrawing groups were shown to alter the compound's potency against cancer cells.

Comparison with Similar Compounds

Core Scaffold Variations

The target compound shares a tetrazole-thioacetamide backbone with several derivatives, but substituents on the phenyl ring and adjacent heterocycles vary significantly:

Compound Name Substituents on Phenyl Ring Adjacent Heterocycle Key Structural Features Reference
N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide 3-nitro 1-phenyltetrazole Strong electron-withdrawing nitro group N/A
N-(4-Bromo-2-methylphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide 4-bromo, 2-methyl 1-phenyltetrazole Halogen and methyl substituents
N-(3,5-dichlorophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide 3,5-dichloro 1-phenyltetrazole Dichloro substitution for enhanced lipophilicity
2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide N/A Thiazole Tetrazole-thio linked to thiazole
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide 3-nitro Triazole-naphthyloxy Nitrophenyl with triazole-naphthyloxy chain

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, halogens) improve metabolic stability and binding affinity to enzymes .
  • Bulkier substituents (e.g., naphthyloxy in ) may hinder membrane permeability but enhance target specificity.
  • Tetrazole vs. triazole/thiazole : Tetrazole’s high aromaticity and acidity (pKa ~4.5) favor hydrogen bonding, while thiazoles contribute to π-π stacking .

Physicochemical Properties

Predicted Properties

  • Density : ~1.35 g/cm³ (similar to N-(2-methoxyphenyl) analogue ).
  • pKa : ~12.2 (slightly basic due to tetrazole nitrogen) .
  • Molecular Weight : ~383.4 g/mol (higher than simpler thiazole derivatives ).

Substituent Effects

  • Nitro group : Increases polarity and hydrogen-bonding capacity compared to methoxy or halogen substituents .
  • Tetrazole vs. triazole : Tetrazole’s higher acidity may enhance solubility in polar solvents .

Anticancer Potential

  • Tetrazole-thioacetamides : Compound 4c (IC₅₀ = 23.3 µM against A549 cells) shows selective cytotoxicity linked to the tetrazole-thio group .
  • Nitro-substituted analogues : The 3-nitro group in compound 6c may enhance DNA intercalation or enzyme inhibition (e.g., topoisomerases) .

Enzyme Inhibition

  • Orco receptor modulation : Structurally similar acetamides (e.g., VUAA1) activate insect olfactory receptors, though nitro derivatives remain unexplored .

Q & A

(Basic) What are the common synthetic pathways for preparing N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution between 3-nitrophenylamine derivatives and thioacetamide intermediates.
  • Coupling reactions using triazole or tetrazole precursors under reflux in polar aprotic solvents (e.g., ethanol or DMF) .
    Optimization parameters include:
  • Temperature control (e.g., reflux at 80–100°C to enhance reaction rates without decomposition).
  • Catalyst selection (e.g., copper acetate for click chemistry-based cycloadditions) .
  • Solvent polarity adjustments to improve intermediate solubility and yield .

(Advanced) How can structural discrepancies in biological activity data between this compound and its derivatives be resolved?

Discrepancies often arise from substituent effects on the tetrazole or phenyl rings. Methodological approaches include:

  • Comparative molecular docking to assess binding affinity variations with target proteins.
  • QSAR modeling to correlate electronic or steric properties (e.g., nitro group position) with activity trends .
  • In vitro validation using enzyme inhibition assays (e.g., kinase or protease panels) to confirm mechanistic hypotheses .

(Basic) What analytical techniques are critical for characterizing the purity and structure of this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent connectivity and assess purity .
  • X-ray crystallography (using SHELX software for refinement) to resolve 3D molecular geometry .
  • HPLC-MS for quantifying impurities and verifying molecular weight .

(Advanced) How can researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate the compound at 40–60°C and pH 3–9, with periodic sampling for HPLC analysis to track degradation products .
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life under standard storage conditions.
  • Spectroscopic monitoring : FTIR or UV-Vis to detect functional group alterations (e.g., nitro reduction or thioether cleavage) .

(Basic) What biological screening assays are recommended for initial evaluation of this compound?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HeLa or HEK293) to assess safety margins .
  • Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases or hydrolases .

(Advanced) What strategies mitigate synthetic challenges, such as low yields in the final coupling step?

  • Intermediate purification : Pre-purify thioacetamide or tetrazole precursors via column chromatography .
  • Catalyst optimization : Screen Pd/C or Cu(I) catalysts to enhance coupling efficiency .
  • Solvent screening : Test high-boiling solvents (e.g., DMSO) to stabilize reactive intermediates .

(Basic) How does the nitro group at the 3-position of the phenyl ring influence the compound's reactivity?

The electron-withdrawing nitro group increases electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks (e.g., hydrolysis or interactions with biological nucleophiles). It also enhances π-π stacking with aromatic residues in target proteins .

(Advanced) How can computational methods guide the optimization of this compound for target-specific applications?

  • Molecular dynamics simulations : Predict binding stability with receptors (e.g., ATP-binding pockets).
  • ADMET profiling : Use tools like SwissADME to forecast bioavailability and toxicity risks.
  • Density functional theory (DFT) : Calculate frontier molecular orbitals to identify reactive sites for derivatization .

(Basic) What are the documented structural analogs of this compound, and how do their activities compare?

Analog StructureKey ModificationsReported Activity
N-(3-nitrophenyl)-2-[(1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio]acetamideChlorophenyl substitutionEnhanced antimicrobial activity
N-(3-nitrophenyl)-2-[(1-(2-hydroxyphenyl)-1H-tetrazol-5-yl)thio]acetamideHydroxyl group additionReduced cytotoxicity in mammalian cells

(Advanced) How should researchers address contradictory data in solubility and bioavailability studies?

  • Solvent selection : Test binary solvent systems (e.g., DMSO/PBS) to improve aqueous solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .
  • In silico modeling : Predict logP and pKa values using ChemAxon or ACD/Labs to refine formulation strategies .

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